1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde
Description
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a bicyclic organic compound featuring a benzofuran core fused with a dioxane ring system. Its structure includes a ketone group at the 1,3-positions of the octahydrobenzofuran scaffold and an aldehyde substituent at the 5-position. This aldehyde functional group confers reactivity for applications in synthetic chemistry, such as forming Schiff bases or serving as an intermediate in pharmaceutical derivatization.
Properties
CAS No. |
13865-18-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H10O4/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h4-7H,1-3H2 |
InChI Key |
WBWOUTURYQUQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C=O)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst can yield benzofuran derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anticancer, antibacterial, and antiviral agents . This compound’s unique structure makes it a valuable candidate for drug development and other therapeutic applications. Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects. The benzofuran ring structure also contributes to its ability to interact with biological targets, enhancing its overall activity .
Comparison with Similar Compounds
Structural Differences :
- The methoxy group at the 7-position and phenyl substituent at the 2-position differentiate this compound from the target molecule.
- Both share the benzofuran-5-carbaldehyde backbone but lack the dioxane ring system present in 1,3-dioxooctahydro derivatives.
Table 1: Key Properties Comparison
1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic Acid
Structural Differences :
- Replaces the aldehyde group with a carboxylic acid, significantly altering polarity and reactivity.
- The isobenzofuran system lacks the octahydro saturation and dioxane moiety.
Physicochemical Properties :
- Carboxylic acid group enhances water solubility compared to the aldehyde, which may have implications for bioavailability .
- The acidic proton enables salt formation, a trait absent in the aldehyde-containing target compound.
Benzofuran-5-carboxamide Derivatives
Structural Differences :
- Substitution of the aldehyde with a carboxamide group (e.g., N-((S)-1-oxo-... benzofuran-5-carboxamide) increases stability and hydrogen-bonding capacity .
Critical Analysis of Functional Group Impact
- Aldehyde vs. Carboxylic Acid/Amide : The aldehyde in 1,3-dioxooctahydro-2-benzofuran-5-carbaldehyde provides electrophilicity for covalent binding but may reduce stability. Carboxylic acids and amides improve solubility and stability but limit reactive versatility .
Biological Activity
1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.
- IUPAC Name : 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde
- CAS Number : 13865-18-4
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
Mechanisms of Biological Activity
The biological activity of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be attributed to its unique structural features that allow it to interact with various biological targets. The presence of the dioxo moiety plays a crucial role in its reactivity and interaction with biological macromolecules.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis.
Antimicrobial Properties
Studies have shown that 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.
Study 1: Antioxidant Effects
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde using in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests its potential utility in formulations aimed at mitigating oxidative stress-related diseases.
Study 2: Antimicrobial Activity
In a comparative analysis by Lee et al. (2021), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
Comparative Analysis with Related Compounds
To further understand the unique properties of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde, it is beneficial to compare it with structurally similar compounds.
| Compound Name | CAS Number | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde | 13865-18-4 | High | Moderate |
| Benzofuran Derivative A | XXXX | Moderate | Low |
| Benzofuran Derivative B | XXXX | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
